molecular formula C21H28FN3O3 B2452462 1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-68-8

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2452462
M. Wt: 389.471
InChI Key: YQEOEUQZDXPTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.471. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Neuroimaging Applications

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one and its analogs have been explored primarily in the context of neuroreceptor binding and neuroimaging. One notable study focused on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogs of the compound . These were synthesized and tested in vitro and in vivo. The findings highlighted their potential as selective and high-affinity antagonists for the 5-HT1A receptor, positioning them as promising candidates for PET radioligands in neuroimaging, particularly for studying neuropsychiatric disorders (García et al., 2014).

Crystal Structure Analysis

The compound's analogs have also been a subject of crystal structure and Hirshfeld surface analysis. Studies like these provide insights into the molecular configuration and potential intermolecular interactions, essential for understanding the compound's behavior in various environments. For instance, one study crystallized the hydrochloride salt of a similar compound, analyzing its structure in comparison to its fluorinated analogs (Ullah & Stoeckli-Evans, 2021).

Synthesis and Evaluation for Neurotransporter Affinity

Derivatives and analogs of this compound have been synthesized and evaluated for their affinity to various neurotransporters. This is significant in the development of therapeutic agents for conditions like cocaine abuse, as these compounds often target dopamine and serotonin transporters. Research has explored various structural modifications and their effects on transporter binding properties, leading to potential candidates for long-acting agents in treating substance abuse disorders (Hsin et al., 2008).

properties

IUPAC Name

1-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-3-25-15(2)13-18(27)19(21(25)28)20(16-5-4-6-17(22)14-16)24-9-7-23(8-10-24)11-12-26/h4-6,13-14,20,26-27H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEOEUQZDXPTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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